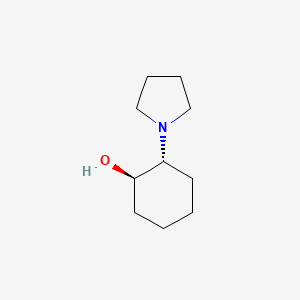
Methyl 3-(pyridin-3-YL)isonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(pyridin-3-YL)isonicotinate: is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring attached to an isonicotinate moiety, which is further methylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(pyridin-3-YL)isonicotinate typically involves the following steps:
Formation of Pyridine Derivative: The pyridine ring is synthesized through a series of reactions starting from basic organic compounds such as acetaldehyde and ammonia.
Isonicotinate Attachment: The pyridine derivative is then reacted with isonicotinic acid to form the isonicotinate derivative.
Methylation: The final step involves the methylation of the isonicotinate derivative using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(pyridin-3-YL)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of pyridine derivatives with reduced functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Pyridine-N-oxide Derivatives: Resulting from oxidation reactions.
Reduced Pyridine Derivatives: Formed through reduction reactions.
Substituted Pyridine Derivatives: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-(pyridin-3-YL)isonicotinate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is being explored for its therapeutic potential in treating various diseases. Industry: The compound finds applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Methyl 3-(pyridin-3-YL)isonicotinate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparación Con Compuestos Similares
Methyl 3-(pyridin-2-YL)isonicotinate: Similar structure with a different position of the pyridine ring.
Methyl 3-(pyridin-4-YL)isonicotinate: Another positional isomer with distinct properties.
Methyl 3-(pyridin-3-YL)acetate: A related compound with an acetate group instead of isonicotinate.
Uniqueness: Methyl 3-(pyridin-3-YL)isonicotinate is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity. Its distinct properties make it suitable for specific applications that other similar compounds may not fulfill.
Propiedades
IUPAC Name |
methyl 3-pyridin-3-ylpyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)10-4-6-14-8-11(10)9-3-2-5-13-7-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIFGCODAYULLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Fluoro-4-(4-fluorophenyl)phenyl]methanamine](/img/structure/B7837606.png)



![6-Fluoro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7837634.png)




![Methyl 6-chloro-[2,4'-bipyridine]-4-carboxylate](/img/structure/B7837687.png)

![1-[(Z)-N'-hydroxycarbamimidoyl]formamide](/img/structure/B7837707.png)
